molecular formula C14H14N2O3S B2644343 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-83-7

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2644343
CAS No.: 864937-83-7
M. Wt: 290.34
InChI Key: IHMCDLSXYQNZAO-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety at position 2. The tetrahydrobenzo[b]thiophene scaffold imports rigidity and lipophilicity, while the dioxine ring introduces oxygen-based hydrogen-bonding capabilities, enhancing solubility and interaction with biological targets.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c15-7-10-9-3-1-2-4-12(9)20-14(10)16-13(17)11-8-18-5-6-19-11/h8H,1-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMCDLSXYQNZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=COCCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include various heterocyclic derivatives such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a series of reactions involving readily available precursors. The synthesis typically follows a two-stage protocol that incorporates simple transformations. The structure of the compound is confirmed using techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) .

Anti-inflammatory Potential

One of the primary applications of this compound is its potential as a non-steroidal anti-inflammatory agent. In silico studies have demonstrated that it exhibits strong binding affinity to 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking studies suggest that the compound could be optimized further for enhanced anti-inflammatory activity .

Binding Affinity Data:

CompoundTarget EnzymeBinding Energy (Kcal/mol)Ki Inhibition Constant
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide5-LOX-9.0243.23 nM
CelecoxibCOX-2-12.312.23 nM
Licofelone5-LOX-8.73443.88 nM

This table illustrates the comparative binding energies and inhibition constants of the compound against key enzymes involved in inflammation .

Antitumor Activity

Research has also indicated that derivatives of this compound may exhibit antitumor properties. For instance, related compounds have been evaluated for their ability to inhibit tumor cell migration and promote neurite outgrowth in neuronal cells . Such activities suggest that the compound may play a role in cancer therapy by targeting specific pathways involved in tumor progression.

Case Studies

  • In Silico Evaluation : A study conducted to evaluate the anti-inflammatory properties of the compound utilized molecular docking simulations to predict its interaction with 5-LOX. The results indicated significant potential for further development as a selective inhibitor .
  • Antitumor Research : Another investigation focused on related compounds derived from N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) highlighted their ability to selectively inhibit cathepsin X, an enzyme implicated in cancer progression. These findings support the notion that modifications to the core structure can yield compounds with enhanced therapeutic profiles .

Comparison with Similar Compounds

Key Observations :

  • Azo and Heterocyclic Derivatives : Compounds with azo or fused heterocycles (e.g., pyridine, thiazole) demonstrate broad-spectrum antimicrobial and antitumor activities, with IC₅₀ values in the low micromolar range . These groups enhance π-π stacking and hydrogen bonding with biological targets.
  • Hydrazine-Carboxamide Derivatives : The benzylidene hydrazine group in confers potent α-glucosidase inhibition, suggesting the carboxamide’s terminal group critically modulates enzyme affinity.
  • Pyrazolopyridine-Acetamide Analog : This EGFR/HER2 inhibitor () highlights the importance of nitrogen-rich heterocycles in kinase targeting, a feature absent in the dioxine-containing compound.

Antitumor Activity

  • The parent compound’s analogs, such as pyridine- and pyrazole-based derivatives, show cytotoxicity against H1299 lung cancer cells (IC₅₀: 2–8 μM) .
  • In contrast, the dioxine-containing compound’s activity is less documented, though its oxygen-rich structure may favor interactions with oxidative stress-related targets.

Enzyme Inhibition

  • The benzylidene hydrazine derivative () exhibits superior α-glucosidase inhibition (IC₅₀: 0.12 μM) compared to standard drug acarbose (IC₅₀: 1.7 μM), attributed to the Schiff base formation with the enzyme’s active site.

Physicochemical Properties

Property N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide 6-Methyl Analog Azo Dye Derivative Hydrazine-Carboxamide
Molecular Weight ~345 g/mol ~359 g/mol ~400–450 g/mol ~415 g/mol
Melting Point Not reported Not reported 166–226°C 200–205°C
Solubility Moderate (dioxine enhances polarity) Low (methyl group) Low (azo chromophore) Moderate (hydrazine group)
LogP Estimated ~2.5 ~3.0 ~3.5–4.0 ~2.8

Notes:

  • The dioxine moiety improves solubility compared to methyl or azo-substituted analogs.
  • Higher logP values in methyl and azo derivatives correlate with reduced aqueous solubility.

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound, particularly focusing on its anti-inflammatory and antitumor effects.

Synthesis

The compound can be synthesized through a multi-step process involving commercially available reagents. The synthesis typically includes the formation of the tetrahydrobenzo[b]thiophene core followed by the introduction of the cyano and dioxine moieties. The purity and structure are confirmed using techniques such as NMR and LC-MS .

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a selective inhibitor of 5-lipoxygenase (5-LOX), which is crucial in inflammatory pathways. In silico molecular docking studies indicated that this compound exhibits a strong binding affinity to 5-LOX with high binding energy values. The cyano group forms significant hydrogen bonds with key amino acids in the enzyme's active site .

Table 1: Binding Affinity of this compound to 5-LOX

Amino AcidBond Length (Å)
PHE1772.57
GLN4132.12
PHE1771.99

The compound demonstrated selective inhibition over COX enzymes (COX-1 and COX-2), showing weak binding to COX-2 compared to its interaction with 5-LOX .

Antitumor Activity

The antitumor properties of the compound have also been investigated. In vitro assays against various cancer cell lines revealed that it exhibits significant cytotoxicity. For example, growth inhibition studies indicated a GI50 value of approximately 10.9 µM against MCF-7 breast cancer cells .

Table 2: Cytotoxicity of this compound

Cell LineGI50 (µM)
MCF-710.9
NCI-H46012.0

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications on the benzothiophene core and the dioxine ring can influence biological activity significantly. Compounds with additional functional groups have shown enhanced potency against specific targets .

Case Studies

  • Inhibition Studies : A study conducted on a series of derivatives indicated that compounds structurally related to N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine exhibited varying degrees of inhibition against COX enzymes and showed promising anti-inflammatory effects in animal models .
  • Molecular Docking : Molecular docking simulations provided insights into the binding interactions of the compound with its target enzymes. The results emphasized the importance of specific functional groups in enhancing binding affinity and selectivity .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via coupling reactions between functionalized tetrahydrobenzo[b]thiophene and dioxine-carboxamide precursors. Evidence from analogous syntheses suggests using 1,4-dioxane as a solvent, benzoylisothiocyanate for thiolation, and room-temperature stirring for 12–24 hours . Optimization involves adjusting molar ratios (e.g., 1:1.2 for limiting reagents), temperature (25–60°C), and catalysts (e.g., triethylamine for cyclization). Column chromatography (eluent: dichloromethane/ethyl acetate) yields pure products (27–35% yields) .

Example Optimization Table

ConditionYield (%)Purity (HPLC)
Room temperature, 24h2795%
40°C, 12h3598%
Triethylamine (5 mol%)3297%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Full characterization requires:

  • 1^1H/13^{13}C NMR : Assign peaks for cyano (δ 110–120 ppm), thiophene protons (δ 6.5–7.6 ppm), and dioxine carbons (δ 60–70 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+^+) with <2 ppm error .
  • IR : Identify C≡N (2200–2250 cm1^{-1}) and amide C=O (1650–1700 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in bioactivity (e.g., antitumor IC50_{50} values) arise from assay variability (cell lines, incubation times). Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and exposure times (48–72h) .
  • Comparative dose-response curves : Test the compound alongside positive controls (e.g., doxorubicin) .
  • In silico modeling : Predict binding affinities to targets (e.g., kinase domains) using molecular docking (AutoDock Vina) .

Q. What methodologies assess metabolic stability and aldehyde oxidase (AO) susceptibility?

To evaluate AO-mediated oxidation:

  • In vitro assays : Incubate with human liver S9 fractions ± AO inhibitors (e.g., hydralazine) .
  • LC-MS/MS : Monitor metabolite formation (e.g., hydroxylated derivatives) .
  • Computational prediction : Use tools like MetaSite to identify vulnerable sites (e.g., cyano or dioxine groups) .

Q. How can environmental fate studies be designed for this compound?

Follow frameworks like Project INCHEMBIOL :

  • Abiotic stability : Test hydrolysis (pH 2–12), photolysis (UV light, 254 nm).
  • Biotic degradation : Use soil microcosms with LC-MS quantification.
  • Ecotoxicity : Conduct Daphnia magna acute toxicity assays (OECD 202).

Environmental Fate Parameters

PropertyMethodKey Finding
Hydrolysis half-life (pH 7)OECD 111>30 days (stable)
LogPShake-flask/HPLC2.8 ± 0.3

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

Use split-plot factorial designs :

  • Variables : Substituents (cyano vs. ester), dioxine ring size.
  • Assays : Parallel testing of cytotoxicity, solubility, and metabolic stability.
  • Statistical analysis : Multivariate ANOVA to identify significant SAR drivers (e.g., cyano enhances target binding) .

Methodological Guidance

  • Theoretical frameworks : Link synthesis and bioactivity data to conceptual models (e.g., electron-withdrawing groups enhancing metabolic stability) .
  • Replicability : Document NMR shifts, HRMS data, and chromatographic conditions exhaustively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.